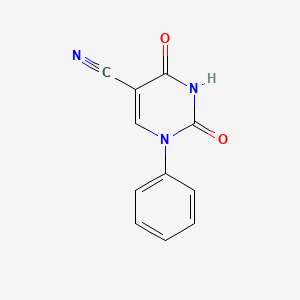

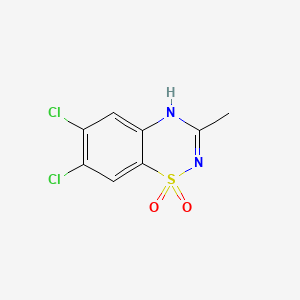

2,4-二氧代-1-苯基-1,2,3,4-四氢嘧啶-5-腈

描述

Structural Insights of Dihydropyrimidine-5-carbonitriles

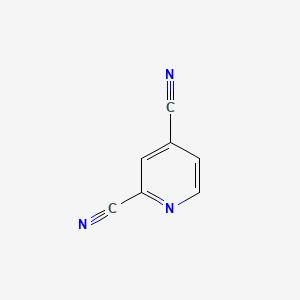

Description Dihydropyrimidine-5-carbonitriles are a class of compounds that have garnered interest due to their potential as dihydrofolate reductase (DHFR) inhibitors, which could have implications in the treatment of diseases such as cancer and bacterial infections . These compounds are characterized by a pyrimidine ring, which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. The carbonitrile group at the 5-position is a cyano group (-C≡N), which is known to influence the electronic properties of the molecule .

Synthesis Analysis The synthesis of these compounds often involves the condensation of aldehydes with malononitrile and guanidine hydrochloride, followed by cyclization . Additionally, reactions with various alkylants can lead to the formation of different derivatives, such as thieno[2,3-d]pyrimidines or amino-substituted pyrimidines . Regioselective synthesis can also be achieved, as demonstrated in the formation of 4-oxo-6-phenyl-2-selenoxo derivatives .

Molecular Structure Analysis The molecular structure of dihydropyrimidine-5-carbonitriles has been elucidated using techniques such as X-ray diffraction, which reveals the crystalline nature and conformation of these compounds . Intramolecular interactions, such as C–H⋯C, play a role in locking the molecular conformation, while intermolecular interactions, including hydrogen and chalcogen bonds, influence the crystal packing . The presence of substituents like phenyl or thiophene rings can affect these interactions and, consequently, the overall molecular arrangement .

Chemical Reactions Analysis Dihydropyrimidine-5-carbonitriles can undergo various chemical reactions, leading to a diverse range of derivatives. For instance, the reaction with chloroacetic acid derivatives or methyl iodide can result in the formation of different structural motifs . The reactivity of these compounds can be influenced by the nature of the substituents and the presence of electrophilic centers, which dictate the regioselectivity of nucleophilic addition reactions .

Physical and Chemical Properties Analysis The physical and chemical properties of dihydropyrimidine-5-carbonitriles, such as conductance and solvent behavior, can be studied in different solvent mixtures and temperatures . These studies provide insights into the interactions and solvent properties, which are important for understanding the behavior of these compounds in biological systems. Additionally, spectral analysis techniques, including FT-IR, NMR, and UV-visible spectroscopy, are used to characterize the compounds and study their electronic properties .

科学研究应用

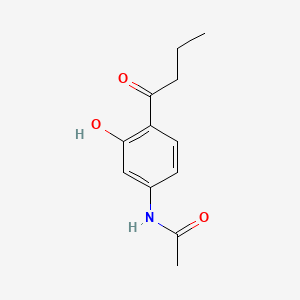

- “2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a chemical compound with the linear formula C11H7N3O2 . It’s used by early discovery researchers as part of a collection of unique chemicals .

- This compound is also used as a pharmaceutical intermediate . A pharmaceutical intermediate is a compound that is used in the production of an active pharmaceutical ingredient.

- There’s a study that involves the design, synthesis, and in vitro evaluation of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as HIV integrase strand transfer inhibitors . This suggests that “2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” might be used in the field of medicinal chemistry for the development of new drugs.

-

Pharmaceutical Intermediate : This compound is used as a pharmaceutical intermediate . A pharmaceutical intermediate is a compound that is used in the production of an active pharmaceutical ingredient.

-

HIV Integrase Strand Transfer Inhibitors : There’s a study that involves the design, synthesis, and in vitro evaluation of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as HIV integrase strand transfer inhibitors . This suggests that “2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” might be used in the field of medicinal chemistry for the development of new drugs.

-

Antimicrobial Activity : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

-

Chemical Research : This compound is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in various chemical research applications .

-

Stress Response Enhancer : There’s a mention of this compound enhancing the body’s stress response, particularly oxidative stress, cold and heat stress-induced ascites, nutritional imbalance, decreased digestion and absorption rate, and decreased growth rate . It’s also mentioned to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the output . It effectively reduces the mortality rate caused by stress during transportation, and reduces the incidence of PSE meat caused by slaughter stress .

-

Pharmaceutical Intermediate : This compound is used as a pharmaceutical intermediate . A pharmaceutical intermediate is a compound that is used in the production of an active pharmaceutical ingredient .

属性

IUPAC Name |

2,4-dioxo-1-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h1-5,7H,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVPRICGTDBBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284184 | |

| Record name | 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

CAS RN |

6275-84-9 | |

| Record name | 6275-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)